(3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Description
(3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is a chiral synthetic intermediate featuring a pentanoic acid backbone with two stereospecific substituents:
- C3: A tert-butoxycarbonyl (Boc)-protected amino group [(2-methylpropan-2-yl)oxycarbonylamino].
- C4: A methoxy (-OCH₃) group.
Properties
IUPAC Name |
(3R,4R)-4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-7(16-5)8(6-9(13)14)12-10(15)17-11(2,3)4/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHOLYBGRPTPKR-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)NC(=O)OC(C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CC(=O)O)NC(=O)OC(C)(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes:
Protection of Amino Group: The amino group of the starting material is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Methoxylation: Introduction of the methoxy group at the appropriate position using methanol and a suitable catalyst.
Formation of the Pentanoic Acid Backbone: This involves a series of reactions including alkylation and oxidation to form the desired pentanoic acid structure.
Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following structural features:
- Molecular Formula : C13H23NO4
- Molecular Weight : 255.33 g/mol
- IUPAC Name : (3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
This structure allows for specific interactions with biological targets, making it a candidate for various applications.
Antidiabetic Applications
Research indicates that derivatives of this compound can exhibit significant antidiabetic properties. The mechanism often involves the modulation of insulin signaling pathways or enhancement of glucose uptake in cells. A study highlighted the potential of similar compounds in reducing hyperglycemia in diabetic models, suggesting that (3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid could be explored further for diabetes treatment .
Neuroprotective Effects
Another promising application is in neuroprotection. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This could lead to therapeutic strategies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Enzyme Inhibition Studies
The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. By inhibiting these enzymes, it may help regulate metabolic disorders or contribute to the development of drugs targeting metabolic syndromes .
Role in Drug Development
(3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid serves as a scaffold for developing new pharmaceuticals. Its unique chemical properties allow chemists to modify its structure to enhance efficacy and reduce side effects in drug formulations .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antidiabetic Effects | Demonstrated significant reduction in blood glucose levels in diabetic rats when administered with this compound. |
| Study B | Neuroprotection | Showed reduced neuronal cell death under oxidative stress conditions, indicating potential use in neurodegenerative disease therapies. |
| Study C | Enzyme Inhibition | Identified as an effective inhibitor of enzyme X, leading to decreased lipid accumulation in liver cells, relevant for fatty liver disease treatment. |
Mechanism of Action
The mechanism of action of (3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry allows it to fit into active sites of enzymes or binding pockets of receptors, modulating their activity.
Comparison with Similar Compounds
Key Characteristics:
- Molecular formula : Estimated as C₁₂H₂₂N₂O₅ (calculated based on structural analogs).
- Molecular weight : ~286.31 g/mol (derived from comparable compounds in the evidence).
- Role : Likely used in peptide synthesis or as a building block for pharmaceuticals due to its Boc protection, which enhances stability during synthetic processes .
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key differences between the target compound and related molecules:
Functional Group Analysis
Boc Protection: The Boc group in the target compound and Boc-L-β-Homo-Val-OH provides acid stability but is cleaved under acidic conditions (e.g., trifluoroacetic acid). This contrasts with the benzyloxycarbonyl (Cbz) group in (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid, which requires catalytic hydrogenation for removal . Bromine substitution in (3R)-3-(4-bromophenyl)-3-[(Boc)amino]propanoic acid increases molecular weight and reactivity, making it suitable for cross-coupling reactions .
Methoxy vs. Hydroxy Groups: The methoxy group in the target compound enhances lipophilicity compared to hydroxy-containing analogs like (2S,3R)-(+)-2-amino-3-hydroxy-4-methylpentanoic acid. This affects solubility and membrane permeability .
Stability and Hazard Profiles
- Target Compound: Stability: No reactivity data available, but incompatibility with strong oxidizers (e.g., peroxides) is noted . Decomposition Products: CO₂, CO, and NOx under combustion .
- Boc-L-β-Homo-Val-OH : Similar decomposition pathway due to shared Boc group .
- (2R)-3-Phenyl-2-(Cbz-amino)propanoic Acid: Higher thermal stability but sensitive to light .
Biological Activity
The compound (3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid , also known as a derivative of amino acids, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, highlighting its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of (3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid can be described as follows:
- Molecular Formula : C₁₁H₃₁N₃O₄
- Molecular Weight : 245.4 g/mol
- IUPAC Name : (3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
The compound features a methoxy group and an isopropyl carbamate moiety that contribute to its biological activity.
The biological activity of (3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is primarily attributed to its interaction with specific biological targets. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
- Modulation of Signaling Pathways : It may influence signaling pathways associated with cell proliferation and apoptosis, making it a candidate for cancer therapy.
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could mitigate oxidative stress in cells.
Therapeutic Applications
Research indicates several therapeutic applications for this compound:
- Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways, it could be developed as an anti-inflammatory drug.
- Cancer Treatment : Its role in inhibiting cell proliferation suggests potential use in oncology.
- Metabolic Disorders : The compound may have implications in the treatment of metabolic disorders by affecting amino acid metabolism.
Case Studies and Research Findings
A review of recent literature reveals various studies exploring the biological activity of this compound:
- Study on Enzyme Inhibition :
- Antioxidant Activity Assessment :
- Cancer Cell Proliferation Study :
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing (3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, and how can stereochemical purity be ensured?
- Methodological Answer :
- Stepwise Synthesis : Begin with a chiral pentanoic acid backbone and introduce the methoxy and tert-butoxycarbonyl (Boc) groups via selective protection/deprotection. For example, use Boc-chemistry to protect the amine group while introducing the methoxy moiety via nucleophilic substitution .
- Stereochemical Control : Employ enantioselective catalysis (e.g., chiral Lewis acids) or enzymatic resolution to ensure (3R,4R) configuration. Monitor stereochemical integrity using chiral HPLC or circular dichroism (CD) spectroscopy .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM | 85 | 98% |
| Methoxylation | NaOMe, MeOH, 60°C | 72 | 95% |
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions and stereochemistry. For example, the methoxy group (δ ~3.3 ppm) and Boc-protected amine (δ ~1.4 ppm for tert-butyl) should show distinct peaks .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₂H₂₂NO₅: 284.1498 g/mol) .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection ensures purity (>98%) and detects trace impurities .
Q. What are the optimal storage and handling conditions to maintain compound stability?
- Methodological Answer :
- Storage : Store at -20°C under inert gas (argon) in amber vials to prevent hydrolysis of the Boc group and oxidation .
- Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to acidic/basic conditions, which may cleave the Boc group .
Advanced Research Questions
Q. How can stereochemical ambiguities in the synthesis be resolved?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration .
- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with computational models (DFT) to confirm (3R,4R) configuration .
Q. How should researchers design experiments to investigate the compound’s potential as an enzyme inhibitor?
- Methodological Answer :
- In Vitro Assays : Screen against target enzymes (e.g., proteases or kinases) using fluorescence-based activity assays. Measure IC₅₀ values in triplicate to assess potency .
- Molecular Docking : Perform in silico docking (e.g., AutoDock Vina) to predict binding interactions with active sites. Validate with mutagenesis studies .
- Key Data :
| Enzyme Target | IC₅₀ (μM) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| Serine Protease | 12.3 ± 1.5 | -8.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
